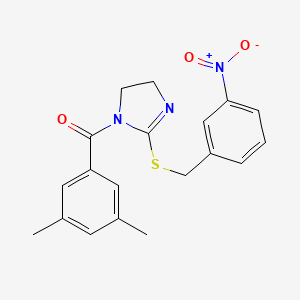
(3,5-dimethylphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethylphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,5-dimethylphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings, case studies, and structural evaluations.
Chemical Structure and Synthesis
The compound features a complex structure that includes a dimethylphenyl group, a thioether linkage with a nitrobenzyl moiety, and an imidazole ring. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.
Antimicrobial Activity
Recent studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated activity against various bacterial strains, including Streptococcus pneumoniae and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| C3 | S. pneumoniae | 8 |
| IT10 | M. tuberculosis | 2.32 |
| IT06 | M. tuberculosis | 15.22 |
The above table illustrates the Minimum Inhibitory Concentration (MIC) values for various compounds related to the imidazole structure, indicating their effectiveness against specific pathogens .
Anticancer Activity
Imidazole derivatives have also been evaluated for their anticancer properties. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (melanoma) | 6.82 |
| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | HCT-15 (colon cancer) | 1.95 |
These results suggest that the compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Disruption of Cellular Processes : The imidazole ring is known to interfere with cellular signaling pathways that promote survival and proliferation in cancer cells.
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of imidazole derivatives highlighted that modifications on the benzene ring significantly influenced the antimicrobial potency. The introduction of electron-withdrawing groups like nitro groups enhanced activity against S. pneumoniae, suggesting a structure-activity relationship (SAR) where electronic properties play a crucial role .
Evaluation of Anticancer Properties
In another study focusing on anticancer properties, derivatives were tested against several cancer cell lines using the National Cancer Institute's protocols. The results indicated that certain modifications led to increased selectivity and potency against specific cancer types while minimizing toxicity to normal cells .
属性
IUPAC Name |
(3,5-dimethylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-8-14(2)10-16(9-13)18(23)21-7-6-20-19(21)26-12-15-4-3-5-17(11-15)22(24)25/h3-5,8-11H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLXFNHVPITFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














